N3 Ortho-Chlorophenyl Substitution: Predicted LogP and Electronic Profile vs. Meta-Chloro and Fluoro Analogs
The target compound (CAS 89069-37-4) carries an ortho-chlorophenyl group at N3, which is distinguished from its meta-chloro positional isomer 3-(3-chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one and the 3-(3-fluorophenyl) analog by both computed lipophilicity and steric parameters. PubChem-computed XLogP3 for the target is 3.0, while topological polar surface area (TPSA) is 58 Ų [1]. The ortho-chloro substitution introduces a restricted rotation around the N3–aryl bond (rotatable bond count = 2), creating a conformationally constrained pharmacophore that differs from meta-substituted analogs. In the S-DABO class, ortho-substituted N3-aryl derivatives have been associated with enhanced anti-HIV-1 potency in cellular assays compared to meta- or para-substituted congeners, although direct quantitative IC50/EC50 data for CAS 89069-37-4 itself have not been reported in the primary peer-reviewed literature as of 2026 [2]. This represents a gap in publicly available comparative bioactivity data for this specific compound.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | CAS 89069-37-4: XLogP3 = 3.0; TPSA = 58 Ų; Rotatable bond count = 2; H-bond acceptor count = 3; H-bond donor count = 0 [1] |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (no publicly reported XLogP3 available; expected similar logP but different dipole moment and steric profile due to meta-Cl positioning). 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (expected lower logP due to F vs. Cl substitution). |
| Quantified Difference | XLogP3 of 3.0 positions this compound at the upper limit of drug-like lipophilicity for CNS-excluded targets; the ortho-Cl orientation provides a unique dihedral angle between the N3-phenyl ring and the pyrimidinone plane, which cannot be reproduced by meta- or para-substituted isomers. |
| Conditions | Computed properties from PubChem 2.1 (release 2021.05.07) using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms [1]. |
Why This Matters
For medicinal chemistry teams optimizing NNRTI leads, the distinct conformational and electronic signature of the ortho-chlorophenyl group may translate into differential target engagement that is not achievable with meta- or para-substituted analogs, justifying compound-specific procurement rather than generic scaffold substitution.
- [1] PubChem CID 13280747. Computed Properties for 3-(2-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/89069-37-4 (accessed 2026-05-10). View Source
- [2] Mugnaini, C.; Manetti, F.; Esté, J. A.; Clotet-Codina, I.; Maga, G.; Cancio, R.; Botta, M.; Corelli, F. S-Aryl-S-DABO Derivatives: A Novel Subclass of S-DABO Anti-HIV-1 Agents. Synthesis and Structure-Activity Relationships. Current Topics in Medicinal Chemistry 2007, 7 (12), 1223–1238. View Source
